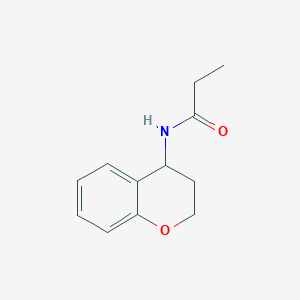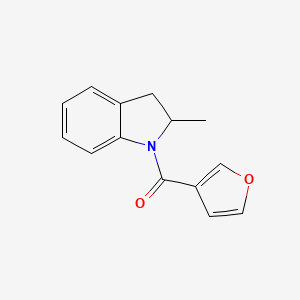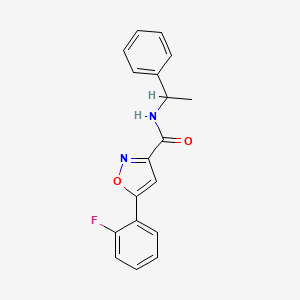![molecular formula C16H15ClN4 B7495471 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7495471.png)
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole, also known as Etomidate, is a short-acting intravenous anesthetic agent. It was first synthesized in 1964 by Janssen Pharmaceutica, and it has been used as an anesthetic agent since the 1970s. Etomidate is commonly used for induction of anesthesia, procedural sedation, and critical care sedation.
Mecanismo De Acción
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole acts primarily on GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole enhances the activity of GABA-A receptors by increasing the duration of channel opening and increasing the frequency of channel opening. This leads to the inhibition of neuronal activity and the induction of anesthesia.
Biochemical and Physiological Effects:
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has several biochemical and physiological effects. It causes a decrease in blood pressure and heart rate, which can be beneficial in certain clinical situations. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole also causes a decrease in respiratory rate and tidal volume, which can lead to respiratory depression. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has minimal effects on the cardiovascular and respiratory systems compared to other anesthetic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has several advantages for lab experiments. It has a short half-life, which allows for rapid induction and recovery from anesthesia. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole also has minimal effects on the cardiovascular and respiratory systems, which can be beneficial in certain experiments. However, 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has limitations in that it can cause respiratory depression and has been shown to suppress the immune system.
Direcciones Futuras
There are several future directions for research on 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole. One area of research is the development of new anesthetic agents that have fewer side effects than 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole. Another area of research is the development of new drugs that target GABA-A receptors with greater specificity. Additionally, research on the effects of 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole on memory and cognition could lead to the development of new treatments for cognitive disorders. Finally, research on the effects of 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole on the immune system could lead to the development of new treatments for autoimmune disorders.
Métodos De Síntesis
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole is synthesized by the reaction of 1-(2-chlorophenyl)ethylamine with 4-methylbenzoyl chloride, followed by the reaction with sodium azide to form the tetrazole ring. The final product is purified by recrystallization. The yield of the synthesis is approximately 60%.
Aplicaciones Científicas De Investigación
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has been extensively studied in scientific research. It has been used as a tool to study the mechanism of action of GABA-A receptors, which are the primary targets of many anesthetic agents. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has been shown to enhance the activity of GABA-A receptors, leading to the inhibition of neuronal activity and the induction of anesthesia. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has also been used to study the effects of anesthetics on the brain, including the effects on memory and cognition.
Propiedades
IUPAC Name |
2-[1-(2-chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4/c1-11-7-9-13(10-8-11)16-18-20-21(19-16)12(2)14-5-3-4-6-15(14)17/h3-10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTZGPPOBSSMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)C(C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7495392.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)



![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-(4-bromophenyl)ethanone](/img/structure/B7495444.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495451.png)
![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)

![[1-(2,5-Dichloroanilino)-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7495488.png)

![3-[(3-Chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B7495510.png)